3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Overview
Description
3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized under acidic conditions to form the diazocin ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the acylation reaction .
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under mild conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Br2, Cl2) for halogenation.
Major Products
Oxidation: 3-(3-(4-hydroxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one.
Reduction: 3-(3-(4-methoxyphenyl)propanol)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one.
Substitution: 3-(3-(4-nitrophenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one.
Scientific Research Applications
3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar in structure but lacks the diazocin ring system.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: Another structurally related compound with different functional groups.
Uniqueness
What sets 3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one apart is its unique combination of an aromatic ring, a propanoyl group, and a diazocin ring system.
Properties
CAS No. |
314748-55-5 |
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Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
11-[3-(4-methoxyphenyl)propanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C21H24N2O3/c1-26-18-8-5-15(6-9-18)7-10-20(24)22-12-16-11-17(14-22)19-3-2-4-21(25)23(19)13-16/h2-6,8-9,16-17H,7,10-14H2,1H3 |
InChI Key |
JHNDYDHNIKYTGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Origin of Product |
United States |
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